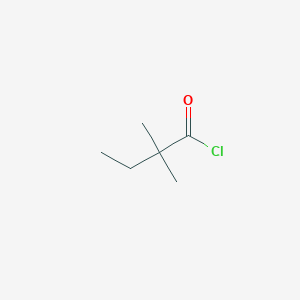

2,2-Dimethylbutyryl chloride

Overview

Description

Synthesis Analysis

The synthesis of structurally related compounds often involves interactions with chlorosulfonic acid and other chlorinating agents, suggesting a pathway for synthesizing 2,2-Dimethylbutyryl chloride through similar reactions. For example, sterically hindered isomeric forms of dimethylbenzenesulfonyl chloride have been synthesized by the interaction with chlorosulfonic acid, providing a precedent for synthesizing chlorinated derivatives of complex organic molecules (Rublova et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as dimethyltin chloride derivatives, showcases the use of X-ray diffraction to determine unit-cell dimensions and coordination around metal atoms. This method could be applied to this compound to reveal its molecular configuration and electronic structure (Furue et al., 1970).

Chemical Reactions and Properties

Related research includes the study of chloride-dimethyl sulfoxide-ruthenium (III) complexes, indicating that this compound could participate in complex formation and exhibit unique chemical behaviors in reactions, potentially forming sterically hindered structures (Alessio et al., 1991).

Physical Properties Analysis

The physical properties of chlorinated organic compounds, such as melting points, boiling points, and solubility, can often be inferred from the molecular structure and steric hindrance. Analysis of related compounds provides insights into how this compound's physical properties might be assessed and predicted.

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles, electrophiles, and its role in catalysis, can be extrapolated from the behavior of similar chlorinated compounds. Research into compounds like dimethylallylbenzyl ammonium chloride suggests methodologies for studying the reactivity and stability of this compound (Sun Chuan-guo, 2005).

Scientific Research Applications

Molecular Recognition and Hydrogen Bonding : 2,2-Dimethylbutyryl chloride plays a role in molecular recognition. For instance, 2,2-dimethylbutynoic acid with a pyridone terminus acts as its self-complement in molecular recognition to form an intermolecularly hydrogen-bonded dimer. This phenomenon is observed in crystals, chloroform solution, and gas phase studies (Wash, Maverick, Chiefari, & Lightner, 1997).

Fluorescence Assays for Metallic Ions : Dansyl chloride, chemically known as 5-(dimethyl amino)-naphthalene-1-sulfonyl chloride, is used to react with amino groups to yield stable sulfonamide adducts. It's essential in creating fluorescent sensors for detecting metallic ions like antimony and thallium (Qureshi et al., 2019).

Detection of Genotoxic Impurities : Techniques using GCMS (Gas Chromatography-Mass Spectrometry) have been developed for the quantitative determination of genotoxic impurities like 2-Dimethylaminoethyl chloride hydrochloride in pharmaceutical ingredients (Zate, Kothari, & Lokhande, 2017).

Pharmacological Studies : Dansyl chloride has been utilized in pharmacological studies for its reactivity with primary and secondary amines, as well as with phenolic hydroxyl groups. This is particularly relevant in the study of chlorpromazine metabolites (Kaul, Conway, & Clark, 1970).

Organic Synthesis and Carcinogenicity Research : Dimethylvinyl chloride, a related compound, is used exclusively in organic synthesis and in the production of isobutylene compounds. It's also a subject of carcinogenicity research (2004).

Ophthalmic Research : Benzalkonium chloride (BAC), a compound related to this compound, is studied for its effects on epithelial conjunctival cells in ophthalmic solutions (De Saint Jean et al., 1999).

Electrophoretic Method Development : Research has been conducted to develop capillary zone electrophoretic methods for determining chloroacetyl chloride, a potential genotoxic agent, in pharmaceutical drug substances (Khan, Jayasree, Reddy, & Dubey, 2012).

Sensor Development for Metal Ions : The use of specific drugs as novel ionophores in sensors for metal ions, such as barium, is an application of related compounds (Hassan et al., 2003).

Safety and Hazards

2,2-Dimethylbutyryl chloride is classified as a flammable liquid and can cause severe skin burns and eye damage . It may also be corrosive to metals . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

2,2-Dimethylbutyryl chloride is an organic compound that is primarily used as an intermediate in organic synthesis . It is often used in acylation and chlorination reactions .

Mode of Action

The compound interacts with its targets through acylation and chlorination reactions . In acylation reactions, it acts as an acylating agent, introducing an acyl group into the target molecule. In chlorination reactions, it acts as a chlorinating agent, introducing a chlorine atom into the target molecule .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of other compounds, such as 4α,5-dihydro simvastatin , which is used as a competitive inhibitor of HMG-CoA reductase . This enzyme plays a key role in the mevalonate pathway, a crucial metabolic pathway that produces cholesterol and other isoprenoids.

Pharmacokinetics

It is known that the compound is soluble in common organic solvents such as ethanol, dimethylformamide, and ether . This suggests that it may have good bioavailability when administered in a suitable solvent.

Result of Action

The primary result of the action of this compound is the formation of acylated or chlorinated products . These products can have various molecular and cellular effects depending on their structure and the context in which they are used.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is sensitive to moisture and should be stored under an inert atmosphere . It also reacts with water and should be handled under good ventilation conditions .

properties

IUPAC Name |

2,2-dimethylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-4-6(2,3)5(7)8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJUYMIFFNTKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207274 | |

| Record name | 2,2-Dimethylbutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5856-77-9 | |

| Record name | 2,2-Dimethylbutanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylbutyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylbutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylbutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethylbutyryl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKZ78Q3WJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,2-Dimethylbutyryl chloride in the synthesis of Simvastatin?

A1: this compound acts as an acylating agent in the final step of Simvastatin synthesis. [] It reacts with the protected hydroxy group of the lactone ring in the penultimate compound (formula 5 in the research paper). This reaction forms an ester linkage, introducing the 2,2-dimethylbutyrate side chain characteristic of Simvastatin. This acylation is facilitated by a phase transfer catalyst, either a quaternary ammonium halide or a quaternary phosphonium halide, to improve the reaction efficiency in the organic solvent. [] You can find the detailed reaction scheme in the research paper titled "Improved process for the preparation of simvastatin". []

Q2: Is this compound used in the synthesis of other bioactive compounds besides Simvastatin?

A2: Yes, this compound is also employed in the synthesis of Spirodiclofen, a pesticide with acaricide properties. [] It reacts with 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro [4.5]dec-3-ene-4-ol, a key intermediate in Spirodiclofen synthesis, to form the final compound, [3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro [4.5]dec-3-ene-4-yl]-2,2-dimethylbutanoate (Spirodiclofen). [] This reaction, similar to its role in Simvastatin synthesis, involves the formation of an ester bond, attaching the 2,2-dimethylbutyrate moiety to the Spirodiclofen core structure. For a detailed reaction scheme and conditions, refer to the research paper "Synthesis of Spirodiclofen". []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)

![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)